1,1,3,3,5,5,7,7-octamethyltetrasiloxane molecular structure and bonding
1,1,3,3,5,5,7,7-octamethyltetrasiloxane molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of 1,1,3,3,5,5,7,7-octamethyltetrasiloxane
Abstract
1,1,3,3,5,5,7,7-octamethyltetrasiloxane (OMTS) is a linear siloxane oligomer that serves as a fundamental model for understanding the unique physicochemical properties of silicone polymers. Its distinct molecular architecture, characterized by a highly flexible siloxane backbone and methyl group substitutions, imparts properties that are exploited across numerous scientific and industrial domains. This guide provides a comprehensive examination of the molecular structure, bonding characteristics, and conformational dynamics of OMTS, offering researchers, scientists, and drug development professionals a detailed perspective on the atomic-level features that govern its macroscopic behavior.
Introduction: The Significance of a Model Siloxane
Siloxanes, which form the backbone of silicones, are a class of hybrid inorganic-organic compounds with a repeating silicon-oxygen (Si-O) chain.[1] Unlike purely carbon-based polymers, the siloxane framework endows these materials with a unique combination of properties, including high thermal stability, chemical inertness, low surface tension, and significant flexibility.[1][2] 1,1,3,3,5,5,7,7-octamethyltetrasiloxane, often abbreviated as L4 in industrial nomenclature, is a short-chain linear siloxane that is an ideal subject for foundational study.
This document delves into the core structural and bonding principles of OMTS. By dissecting its molecular geometry, bond parameters, and rotational dynamics, we can establish a clear causal link between its atomic configuration and its valuable material properties, which are leveraged in applications ranging from high-performance sealants and lubricants to advanced formulations in personal care and medical devices.[1][3]
Molecular Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is the first step in any rigorous scientific analysis. OMTS is defined by the following identifiers and properties.
| Identifier/Property | Value |
| Chemical Name | 1,1,3,3,5,5,7,7-octamethyltetrasiloxane |
| CAS Number | 1000-05-1[4] |
| Molecular Formula | C₈H₂₄O₃Si₄[4] |
| Molecular Weight | 282.63 g/mol [4] |
| Canonical SMILES | CO(C)O(C)OC[4] |
| Boiling Point | ~169-177 °C[5] |
| Density | ~0.86 g/cm³[5] |
| Physical State | Colorless Liquid |
The Siloxane Backbone: A Framework of Flexibility
The defining feature of OMTS and all silicones is the siloxane backbone, a chain of alternating silicon and oxygen atoms. The nature of the silicon-oxygen bond is fundamentally different from the carbon-oxygen or carbon-carbon bonds that dominate organic chemistry, giving rise to a unique molecular architecture.
The Si-O Bond: Polarity, Length, and Strength
The Si-O bond is highly polar due to the significant difference in electronegativity between silicon (1.90) and oxygen (3.44).[6] This results in a strong, stable bond with a substantial degree of ionic character.[7] The Si-O single bond is both longer (approx. 1.64 Å) and stronger (approx. 452 kJ/mol) than a typical C-O single bond (approx. 1.41 Å, 360 kJ/mol).[6][8] This inherent strength contributes to the thermal stability and chemical inertness of siloxane-based materials.[9]
The Si-O-Si Bond Angle: A Key to Flexibility
A critical feature of the siloxane chain is the unusually wide Si-O-Si bond angle. While the C-O-C angle in organic ethers is typically around 111°, constrained by sp³ hybridization, the Si-O-Si angle is much more obtuse, generally ranging from 130° to as wide as 180° in some crystalline structures.[6][8] For linear siloxanes like OMTS, this angle is typically around 142.5°.[8]
This wide angle is attributed to several factors, including the partial ionic character of the bond and the minimal energy penalty for deformation.[10] The result is a more linear and open-chain structure compared to analogous hydrocarbons, which significantly reduces steric hindrance between adjacent groups.[1]
Caption: Comparison of Siloxane and Ether Linkages.
Molecular Architecture of 1,1,3,3,5,5,7,7-octamethyltetrasiloxane
OMTS consists of a linear chain of four silicon atoms bridged by three oxygen atoms. The two terminal silicon atoms are each bonded to three methyl (-CH₃) groups, forming trimethylsilyl end-caps. The two internal silicon atoms are each bonded to two methyl groups. This structure can be represented as (CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₃.
Caption: Molecular Structure of OMTS.
Conformational Dynamics: The Principle of Free Rotation
The combination of long Si-O bonds and wide Si-O-Si angles results in exceptionally low barriers to rotation around the Si-O bonds.[8] The energy required to alter the torsional angle of the siloxane chain is very small, estimated to be less than 0.5 kcal/mol.[7]
This high degree of rotational freedom means the molecule is not locked into a single, rigid conformation.[7] Instead, it can rapidly adopt numerous spatial arrangements, allowing the chain to adapt to its environment. This molecular flexibility is a direct cause of many of the characteristic properties of bulk silicones, including:
-
Low Viscosity: Molecules can easily slide past one another.
-
High Compressibility: The flexible chains can be readily compacted.
-
Low Glass Transition Temperature: The polymer chains retain mobility at very low temperatures.[8]
Caption: Low Rotational Energy Barrier in Siloxanes.
Comparative Analysis: Siloxane vs. Hydrocarbon Bonding
To fully appreciate the uniqueness of OMTS, a direct comparison of its core bonding parameters with those of analogous hydrocarbon structures is instructive.
| Bond Parameter | Si-O-Si Linkage | C-C/C-O Linkage | Implication for OMTS |
| Bond Length (Å) | Si-O: ~1.64[8] | C-C: ~1.54, C-O: ~1.41[8] | Longer bonds reduce steric crowding, enhancing flexibility. |
| Bond Angle (°) | Si-O-Si: ~143[8] | C-C-C: ~109.5, C-O-C: ~111[8] | A wider, more open structure further increases flexibility. |
| Rotational Barrier | Very Low (<0.5 kcal/mol)[7] | Significantly Higher | Leads to high conformational freedom and fluid-like properties. |
| Bond Energy (kJ/mol) | Si-O: ~452[6] | C-C: ~346, C-O: ~360[6] | Stronger backbone contributes to high thermal stability. |
The data clearly shows that the siloxane chain is more open, more flexible, and more stable than a corresponding carbon-based chain, explaining the distinct material properties of silicones.[1]
Conclusion: From Molecular Structure to Macroscopic Function
The molecular structure and bonding of 1,1,3,3,5,5,7,7-octamethyltetrasiloxane are a masterclass in chemical design. The strong, polar Si-O bonds create a stable and inert backbone, while their unique geometric arrangement—characterized by long bond lengths and exceptionally wide bond angles—drastically lowers the barrier to bond rotation. This inherent, atomic-level flexibility is the direct origin of the desirable macroscopic properties of OMTS and related silicone polymers: fluidity, low surface tension, thermal stability, and biocompatibility. For scientists in materials research and drug development, a thorough understanding of this structure-property relationship is essential for the rational design of new formulations and high-performance materials.
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